molecular formula C29H25BrN4O2S B2941066 N-(4-bromophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 933195-25-6

N-(4-bromophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2941066
CAS No.: 933195-25-6
M. Wt: 573.51
InChI Key: NPHFBLYENNLVLL-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core fused with a phenyl group at position 7 and substituted with a 4-ethylphenyl group at position 2. The sulfanyl acetamide side chain at position 2 is further functionalized with a 4-bromophenyl moiety.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25BrN4O2S/c1-3-19-9-15-23(16-10-19)34-28(36)27-26(24(17-33(27)2)20-7-5-4-6-8-20)32-29(34)37-18-25(35)31-22-13-11-21(30)12-14-22/h4-17H,3,18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHFBLYENNLVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the bromophenyl and ethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group is susceptible to nucleophilic substitution, particularly under basic or acidic conditions. This reactivity is critical for modifying the thioether moiety to enhance solubility or biological activity.

Reaction TypeReagents/ConditionsProductKey Findings
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CSulfonium saltAlkylation at sulfur generates sulfonium intermediates, which can further react with nucleophiles.
DisplacementThiols (e.g., RSH), Et₃N, DCMThiol-exchange derivativesThiol-disulfide exchange reactions enable introduction of new functional groups (e.g., -SH, -SeH) .

Mechanistic Insight : The lone pair on sulfur facilitates nucleophilic attack, with steric hindrance from the pyrrolopyrimidine core influencing reaction rates.

Oxidation Reactions

The sulfanyl group undergoes oxidation to sulfoxides or sulfones, depending on reaction conditions.

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)AcOH, RT, 2hSulfoxide (-SO-)Mild oxidation favors sulfoxide formation.
m-CPBADCM, 0°C → RT, 12hSulfone (-SO₂-)Stronger oxidants yield sulfones, crucial for enhancing metabolic stability .

Note : Oxidation of the sulfide bridge alters electronic properties, potentially modulating binding affinity to biological targets .

Cross-Coupling via Bromophenyl Substituent

The 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic moiety.

ReactionCatalysts/LigandsConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O80°C, 12hBiaryl derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 100°C, 24hAryl amine derivatives55–68%

Key Insight : Bromine substitution allows modular synthesis of analogs for structure-activity relationship (SAR) studies .

Hydrolysis of the Acetamide Linkage

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductApplication
Acidic6M HCl, reflux, 6hCarboxylic acid + amineDegradation studies or prodrug activation .
BasicNaOH (2M), EtOH/H₂O, 70°CCarboxylate salt + amineFunctional group interconversion for solubility enhancement .

Stability : The acetamide bond is stable under physiological pH but hydrolyzes in extreme conditions .

Functionalization of the Pyrrolopyrimidine Core

The fused heterocyclic core can undergo electrophilic substitution or ring-opening reactions:

ReactionReagentsSite of ReactivityOutcome
NitrationHNO₃/H₂SO₄C-6 positionIntroduces nitro groups for further reduction to amines .
Ring-openingH₂O₂, NH₃Pyrimidine ringGenerates linear intermediates for scaffold diversification.

Challenges : Steric hindrance from the 4-ethylphenyl and 7-phenyl groups limits reactivity at certain positions.

Scientific Research Applications

N-(4-bromophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Pyrrolo[3,2-d]pyrimidine 4-Bromophenyl acetamide, 4-ethylphenyl, 5-methyl Kinase inhibition, Drug design
Ethyl 3-(4-chlorophenyl)-... pyrrolo[3,2-d]pyrimidine-7-carboxylate () Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl, dipentylamino, ester Crystallography studies
2-{[3-(4-Bromophenyl)-... benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Benzothieno[2,3-d]pyrimidine Bromophenyl, methoxy-methylphenyl Anticancer agents
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)... pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro... () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone, sulfonamide Enzyme inhibition

Research Implications

  • Structural Flexibility : The pyrrolo[3,2-d]pyrimidine core offers tunability for substituent modifications, as seen in , enabling optimization of pharmacokinetic properties.
  • Electron-Donating vs. Withdrawing Groups : Bromophenyl (target) and chlorophenyl () substituents influence electronic profiles, affecting binding to hydrophobic pockets.
  • Core Heterocycles: Benzothieno () and pyrazolo () cores demonstrate how alternative fused systems can diversify biological targeting .

Biological Activity

N-(4-bromophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22BrN3O2SC_{23}H_{22}BrN_{3}O_{2}S. The structure features a bromophenyl group, a pyrrolo-pyrimidine moiety, and a sulfanyl acetamide functional group. This unique combination may contribute to its biological activity.

Structural Representation

Chemical Structure

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For example, derivatives of pyrrolo[3,2-d]pyrimidines have shown promising results against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

CompoundCell LineGI % (Growth Inhibition)
6pHOP-9271.8
6pNCI-H46066.12
6dRFX 39384.17

These findings suggest that this compound may possess similar anticancer properties due to its structural analogies with other effective compounds .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Compounds with halogen substitutions, such as bromine in this case, have been associated with enhanced enzyme inhibition due to their electron-withdrawing effects. For instance, related compounds have demonstrated inhibitory effects against cholinesterases and cyclooxygenases (COX) .

Enzyme TypeIC50 Value (μM)
AChE19.2
BChE13.2
COX-2Moderate

This suggests that the compound may also inhibit similar enzymes, contributing to its therapeutic potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Protein Targets : The presence of halogens facilitates hydrogen bonding interactions with protein targets, enhancing binding affinity and specificity .
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
  • Cell Cycle Arrest : Research indicates that certain pyrrolo-pyrimidine derivatives cause cell cycle arrest at the G0/G1 phase, preventing further proliferation .

Study on Anticancer Efficacy

A study published in MDPI highlighted the anticancer efficacy of pyrrolo-pyrimidine derivatives against renal carcinoma cell lines. The compound showed significant growth inhibition compared to control groups, indicating its potential as an effective anticancer agent .

Enzyme Activity Assessment

In another study assessing enzyme inhibition, compounds similar to this compound were tested for their inhibitory effects on cholinesterases and COX enzymes. The results demonstrated a strong correlation between structural features and biological activity .

Q & A

Q. What are the established synthetic routes for this compound, and what purification methods are critical for ensuring high yields?

The synthesis typically involves multi-step reactions, including cyclization of pyrrolo[3,2-d]pyrimidine cores and thioacetamide coupling. A common approach is to use nucleophilic substitution at the sulfur atom in the thioacetamide group, followed by purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane). Crystallization from ethanol or methanol is recommended to remove unreacted intermediates .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving the stereochemistry of the pyrrolopyrimidine core and verifying the sulfanylacetamide linkage. Key parameters include mean C–C bond length (≈0.005 Å) and R-factor (≤0.054) for accuracy . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are necessary to confirm molecular weight and functional groups .

Q. How do non-covalent interactions influence the compound’s stability and crystallinity?

Weak interactions (e.g., π-π stacking between phenyl rings, hydrogen bonding involving the acetamide group) dictate packing efficiency in the solid state. SCXRD data from analogous compounds show that bromophenyl and ethylphenyl substituents enhance rigidity, reducing disorder in the crystal lattice .

Advanced Research Questions

Q. How can synthetic yields be optimized given the steric hindrance of the 4-ethylphenyl and bromophenyl groups?

A Design of Experiments (DoE) approach using flow chemistry can systematically vary reaction parameters (e.g., temperature, solvent polarity). For example, dimethylacetamide (DMAc) at 80°C improves solubility of bulky substituents, while controlled addition of coupling agents (e.g., EDC/HOBt) minimizes side reactions . Statistical modeling (e.g., response surface methodology) can identify optimal conditions .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., logP vs. measured hydrophobicity)?

Discrepancies in logP values (calculated ≈2.6 vs. experimental) may arise from inadequate parameterization of sulfur-containing moieties. Hybrid QSPR/DFT models incorporating solvation effects (e.g., COSMO-RS) improve accuracy. Validate predictions using reverse-phase HPLC with a C18 column and isocratic elution .

Q. How can non-covalent interactions be leveraged to design derivatives with enhanced bioactivity?

Replace the 4-bromophenyl group with electron-deficient aromatics (e.g., 4-cyanophenyl) to strengthen π-π stacking with target proteins. Introduce hydrogen bond donors (e.g., hydroxyl groups) at the pyrrolopyrimidine 5-methyl position to improve binding affinity. Molecular dynamics simulations (MD) with explicit solvent models can predict interaction landscapes .

Q. What advanced computational methods predict the compound’s reactivity in catalytic systems?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Transition state analysis identifies regioselectivity in sulfanyl group reactions. Pair with machine learning (ML) models trained on PubChem data to predict reaction outcomes .

Methodological Notes

  • Data Validation : Cross-reference SCXRD results with powder XRD to detect polymorphism. Use Hirshfeld surface analysis to quantify intermolecular interactions .
  • Synthetic Challenges : Monitor reaction progress via inline IR spectroscopy to detect intermediate formation in real time .
  • AI Integration : Implement COMSOL Multiphysics for simulating heat/mass transfer in flow reactors, reducing optimization cycles .

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